Penem

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

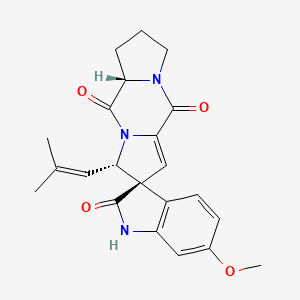

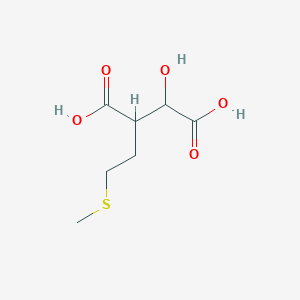

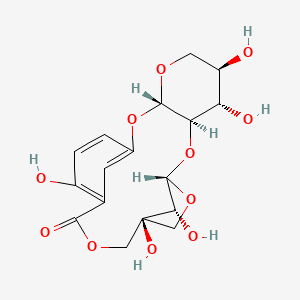

Penem is an organic heterobicyclic compound that consists of (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of penems. It derives from a penam.

A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.

Aplicaciones Científicas De Investigación

Development in Research of Penems

Penem, a novel class of beta-lactam antibiotics, shows broad antibacterial spectrum and high stability against most beta-lactamases. Research advancements in penems like faropenem, ritipenem, and sulopenem, along with beta-lactamase inhibitors, have been notable (Han Hong, 2001).

Synthesis of Penems

Intensive research in the last decade has focused on the synthesis of penems. This includes stereoselective synthesis of azetidinones and chemoselective cleavage of the thiazolidine ring of penicillins (E. Perrone & G. Franceschi, 1990).

Redefining Penems

Penems, with their broad spectrum of antibacterial activity and stability against beta-lactamases, address key resistance issues in beta-lactam antibiotics. Faropenem, the only currently available penem, has low resistance development and minimal induction of beta-lactamase, making it useful for community-acquired infections (A. Dalhoff, N. Janjić, & R. Echols, 2006).

Penem Derivatives and Antibacterial Activity

Research has focused on synthesizing various penem derivatives, exploring their beta-lactamase stability and affinity for penicillin-binding proteins, which has significant implications for antibiotic development (S. Ohya, Y. Utsui, S. Sugawara, & M. Yamazaki, 1982).

Faropenem Daloxate: Penem Antibiotic

Faropenem daloxate, a novel beta-lactam antimicrobial, exhibits potent activity against a broad range of bacteria, including ESBL-producing strains. Its pharmacological actions and pharmacokinetics offer new avenues for treating respiratory tract infections (L. Sorbera, M. D. Fresno, R. Castañer, & X. Rabasseda, 2002).

In Vitro Evaluation of Penem Antibiotics

Studies on penem antibiotics like BRL 42715 have shown potent inhibition of a broad range of bacterial beta-lactamases, enhancing the antibacterial activity of beta-lactamase-susceptible beta-lactams (K. Coleman, D. Griffin, J. W. Page, & P. .. Upshon, 1989).

Novel Penems as β-Lactamase Inhibitors

Recent studies have investigated novel penem molecules as β-lactamase inhibitors, showing promising results in combating resistant bacterial strains (W. Weiss, P. Petersen, Timothy M. Murphy, et al., 2004).

Penems in Treating Mycobacterium Infections

Research indicates that penems, especially faropenem, show synergy with rifampin against Mycobacterium tuberculosis and Mycobacterium abscessus, offering potential in TB treatment (A. Kaushik, N. Makkar, P. Pandey, et al., 2015).

Propiedades

Nombre del producto |

Penem |

|---|---|

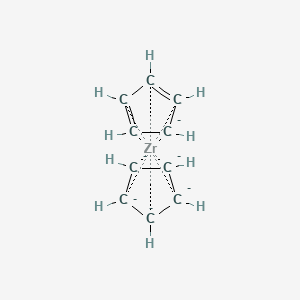

Fórmula molecular |

C5H5NOS |

Peso molecular |

127.17 g/mol |

Nombre IUPAC |

(5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1 |

Clave InChI |

HHXMXAQDOUCLDN-RXMQYKEDSA-N |

SMILES isomérico |

C1[C@@H]2N(C1=O)C=CS2 |

SMILES canónico |

C1C2N(C1=O)C=CS2 |

Sinónimos |

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)